molecular formula C29H53NO5 B15125236 (S,R,R,R)-Orlistat

(S,R,R,R)-Orlistat

Cat. No.: B15125236
M. Wt: 495.7 g/mol
InChI Key: AHLBNYSZXLDEJQ-UHFFFAOYSA-N
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Description

(S,R,R,R)-Orlistat is a stereoisomer of Orlistat, a well-known lipase inhibitor used in the treatment of obesity. Orlistat works by inhibiting the absorption of dietary fats in the intestines, thereby reducing caloric intake. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,R,R)-Orlistat involves several steps, including the formation of the β-lactone ring, which is essential for its lipase inhibitory activity. One common synthetic route starts with the condensation of a β-keto ester with an aldehyde, followed by cyclization to form the β-lactone. The stereochemistry is controlled through the use of chiral catalysts and reagents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions

(S,R,R,R)-Orlistat undergoes several types of chemical reactions, including:

    Hydrolysis: The β-lactone ring can be hydrolyzed under acidic or basic conditions to form the corresponding β-hydroxy acid.

    Oxidation: The compound can be oxidized to introduce additional functional groups, which may alter its biological activity.

    Substitution: Various substitution reactions can be performed on the molecule to modify its properties.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions to achieve the desired substitutions.

Major Products Formed

    Hydrolysis: Produces β-hydroxy acids.

    Oxidation: Yields oxidized derivatives with altered functional groups.

    Substitution: Results in substituted Orlistat derivatives with potentially different biological activities.

Scientific Research Applications

(S,R,R,R)-Orlistat has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study stereoselective reactions and the effects of stereochemistry on biological activity.

    Biology: Investigated for its role in inhibiting lipase enzymes and its potential effects on lipid metabolism.

    Medicine: Explored for its therapeutic potential in treating obesity and related metabolic disorders.

    Industry: Utilized in the development of new lipase inhibitors and other pharmaceutical agents.

Mechanism of Action

(S,R,R,R)-Orlistat exerts its effects by binding to the active site of pancreatic lipase, an enzyme responsible for breaking down dietary fats. The β-lactone ring of Orlistat forms a covalent bond with the serine residue in the active site, thereby inhibiting the enzyme’s activity. This prevents the hydrolysis of triglycerides into free fatty acids and monoglycerides, reducing fat absorption in the intestines.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrolipstatin: Another lipase inhibitor with a similar mechanism of action but different stereochemistry.

    Cetilistat: A newer lipase inhibitor with a different chemical structure but similar therapeutic effects.

Uniqueness

(S,R,R,R)-Orlistat is unique due to its specific stereochemistry, which significantly influences its binding affinity and inhibitory activity against lipase enzymes. This stereoisomer is particularly effective in reducing fat absorption and has been extensively studied for its therapeutic potential in obesity management.

Properties

IUPAC Name

1-(3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBNYSZXLDEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861146
Record name 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl N-formylleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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